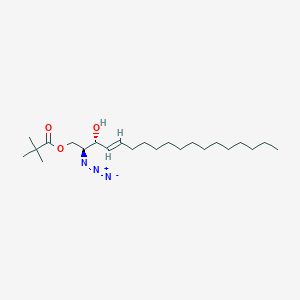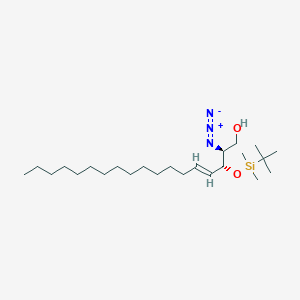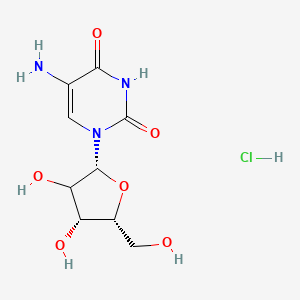
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside involves several steps, starting with the methylation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside with methyl iodide and silver oxide in N,N-dimethylformamide. This process leads to the formation of a 4,6-O-benzylidene derivative, which upon deacetalation, yields the desired product. Further reactions can modify this product to produce various derivatives, such as disaccharide derivatives through glycosylation processes (Matta, Vig, & Abbas, 1984).
Molecular Structure Analysis
The molecular structure of Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside has been elucidated using techniques like 13C-n.m.r. spectroscopy. This compound exhibits a complex structure with multiple functional groups, including an acetamido group and a methyl ether group, contributing to its diverse chemical reactivity and properties. The precise arrangement of these groups within the glucopyranoside framework determines its reactivity and interaction with other molecules (Matta, Vig, & Abbas, 1984).
Chemical Reactions and Properties
Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside participates in various chemical reactions, including selective benzoylation, p-toluenesulfonylation, and displacement reactions, leading to the synthesis of esters and disaccharide derivatives. These reactions are crucial for modifying the compound's structure to enhance its utility in biochemical applications. The presence of the acetamido and methyl groups significantly influences its chemical behavior, particularly in glycosylation reactions, where it serves as a building block for more complex carbohydrates (Matta, Vig, & Abbas, 1984).
Applications De Recherche Scientifique
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside Synthesis
The compound is synthesized by deacetalation of its 4,6-O-benzylidene derivative. This process involves methylation, selective benzoylation, and p-toluenesulfonylation, leading to the creation of derivatives like the 6-benzoic and 6-p-toluenesulfonic esters. Further chemical treatments lead to the formation of disaccharide derivatives and the final compound, 2-acetamido-2-deoxy-4-O-β-d-galactopyranosyl-3-O-methyl-d-glucopyranose (N-acetyl-3-O-methyllactosamine) after hydrogenolysis of the benzyl groups (Matta, Vig, & Abbas, 1984).
Benzyl 2-acetamido-2-deoxy-α-D-gulopyranoside Synthesis
This compound is synthesized from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside through a series of steps involving benzoylation, followed by acid hydrolysis, mesylation, and solvolysis. This synthesis offers a convenient route to 2-acetamido-2-deoxy-D-gulose (N-acetyl-D-gulosamine) derivatives (Parquet & Sinaÿ, 1971).
Chemical Reactions and Properties
Selective Cleavage of Glycosidic Linkages
Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranoside was used as a model to develop a standard procedure for the selective cleavage of glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues. This involved treatment with hydrazine, leading to quantitative N-deacetylation and subsequent reactions enabling the selective cleavage of specific glycosidic linkages (Dmitrieve, Knirel, & Kochetkov, 1973).
Synthesis of Complex Oligosaccharides
The synthesis of complex oligosaccharides involves multiple steps starting from 2-acetamido-2-deoxy-D-glucose. This process includes alkylation, benzylation, and acetylation, leading to the creation of glycosylating agents like 2-methyl-[2-acetamido-4-O-acetyl-6-O-benzyl-3-O-(2-butenyl)-1,2-dideoxy-alpha-D-glucopyrano]-[2,1-d]-2-oxazoline. Such agents are useful in synthesizing oligosaccharides with highly branched 2-acetamido-2-deoxy-D-glucosyl residues (Durette & Meitzner, 1981).
Safety And Hazards
The specific safety and hazards information for this compound is not available in the search results. However, as with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment5.
Orientations Futures
Given its role in inhibiting glycosylation processes and disrupting glycoprotein targeting, this compound could have potential applications in biomedical research, particularly in the study of diseases where these processes play a key role1.
Please note that this analysis is based on the information available from the search results and may not cover all aspects of the compound. For a more detailed analysis, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYQHQHAWKRHIV-QCODTGAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

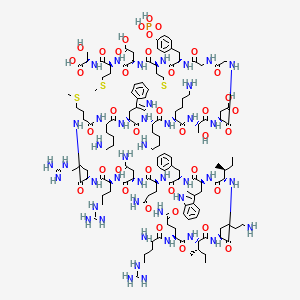
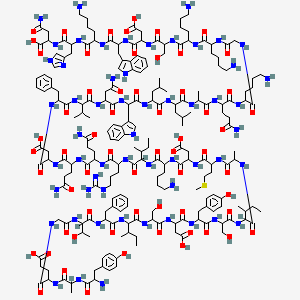
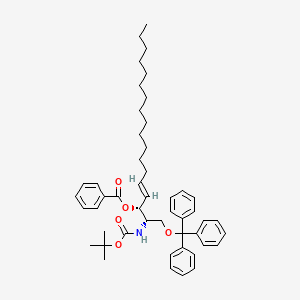
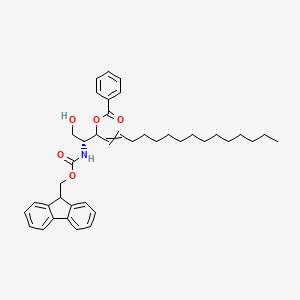
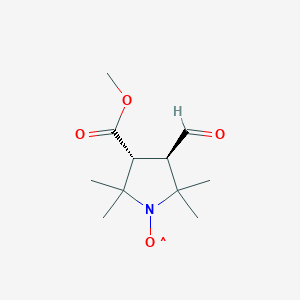

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
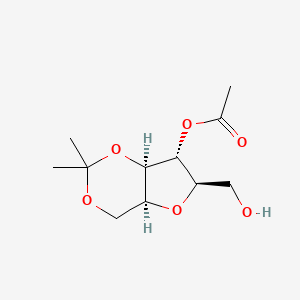

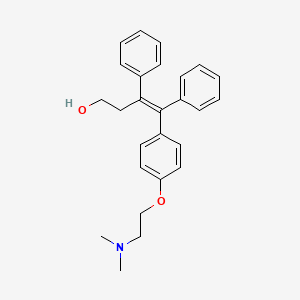
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
